2-Propen-1-yl Ester Amphoteronolide B
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Overview
Description
Preparation Methods
The synthesis of 2-Propen-1-yl Ester Amphoteronolide B involves several steps. One common method includes the esterification of Amphoteronolide B with propenyl alcohol under acidic conditions. The reaction typically requires a catalyst, such as sulfuric acid, to facilitate the esterification process. The reaction mixture is then purified using chromatographic techniques to isolate the desired product.
Industrial production methods for this compound are not well-documented, but they likely involve similar synthetic routes with optimization for large-scale production. This may include the use of more efficient catalysts and reaction conditions to increase yield and reduce production costs.
Chemical Reactions Analysis
2-Propen-1-yl Ester Amphoteronolide B undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide. The oxidation typically occurs at the propenyl group, leading to the formation of carboxylic acids or aldehydes.
Reduction: Reduction of the compound can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride. This reaction usually targets the ester group, converting it into an alcohol.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the ester group. Common reagents for these reactions include alkyl halides and nucleophiles like amines or thiols.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols.
Scientific Research Applications
2-Propen-1-yl Ester Amphoteronolide B has several scientific research applications:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules. Its unique structure allows for various chemical modifications, making it valuable in organic synthesis.
Biology: In biological research, the compound is used to study the mechanisms of action of polyene macrolide antibiotics. It serves as a model compound to investigate the interactions between antibiotics and cellular membranes.
Medicine: The compound has potential applications in the development of new antibiotics. Its structural similarity to Amphotericin B suggests that it may possess similar antimicrobial properties.
Industry: In the pharmaceutical industry, the compound is used in the development of new drug formulations. Its unique properties make it a valuable component in the design of novel therapeutic agents.
Mechanism of Action
The mechanism of action of 2-Propen-1-yl Ester Amphoteronolide B is similar to that of Amphotericin B. The compound interacts with the sterols in the cell membranes of fungi, leading to the formation of pores. This disrupts the integrity of the cell membrane, causing leakage of cellular contents and ultimately cell death. The molecular targets of the compound include ergosterol, a key component of fungal cell membranes.
Comparison with Similar Compounds
2-Propen-1-yl Ester Amphoteronolide B can be compared with other similar compounds, such as:
Amphotericin B: The parent compound, known for its potent antifungal properties.
Amphoteronolide B: The glycon form of Amphotericin B, used as an intermediate in the synthesis of this compound.
13-O-Methyl-amphoteronolide B 2-Propen-1-yl Ester: Another derivative of Amphoteronolide B, used in similar research applications.
Properties
Molecular Formula |
C44H66O14 |
---|---|
Molecular Weight |
819.0 g/mol |
IUPAC Name |
prop-2-enyl (1R,3S,5R,6R,9R,11R,15S,16R,17R,18S,19E,21E,23E,25E,27E,29E,31E,33R,35S,36R,37S)-1,3,5,6,9,11,17,33,37-nonahydroxy-15,16,18-trimethyl-13-oxo-14,39-dioxabicyclo[33.3.1]nonatriaconta-19,21,23,25,27,29,31-heptaene-36-carboxylate |
InChI |
InChI=1S/C44H66O14/c1-5-22-56-43(54)41-38(51)28-44(55)27-35(48)24-37(50)36(49)21-20-33(46)23-34(47)26-40(52)57-31(4)30(3)42(53)29(2)18-16-14-12-10-8-6-7-9-11-13-15-17-19-32(45)25-39(41)58-44/h5-19,29-39,41-42,45-51,53,55H,1,20-28H2,2-4H3/b7-6+,10-8+,11-9+,14-12+,15-13+,18-16+,19-17+/t29-,30-,31-,32-,33+,34+,35-,36+,37+,38-,39-,41+,42+,44+/m0/s1 |
InChI Key |
GTJIANAHGVWQRP-JLIGJMQOSA-N |
Isomeric SMILES |
C[C@H]1/C=C/C=C/C=C/C=C/C=C/C=C/C=C/[C@@H](C[C@H]2[C@@H]([C@H](C[C@](O2)(C[C@H](C[C@H]([C@@H](CC[C@H](C[C@H](CC(=O)O[C@H]([C@@H]([C@@H]1O)C)C)O)O)O)O)O)O)O)C(=O)OCC=C)O |
Canonical SMILES |
CC1C=CC=CC=CC=CC=CC=CC=CC(CC2C(C(CC(O2)(CC(CC(C(CCC(CC(CC(=O)OC(C(C1O)C)C)O)O)O)O)O)O)O)C(=O)OCC=C)O |
Origin of Product |
United States |
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